molecular formula C11H11F3O2S B6360590 Ethyl 4-(trifluoromethylthio)phenylacetate CAS No. 745053-24-1

Ethyl 4-(trifluoromethylthio)phenylacetate

Cat. No. B6360590
CAS RN: 745053-24-1
M. Wt: 264.27 g/mol
InChI Key: OGNCMHYTEBAEPU-UHFFFAOYSA-N
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Description

Ethyl 4-(trifluoromethylthio)phenylacetate, also known as ethyl trifluoromethylthiophenylacetate (ETTPA), is an organic compound that is used in a variety of scientific research applications. It is a colorless liquid with a pungent odor and a boiling point of around 135°C. ETTPA is a useful compound for a variety of research purposes, including synthesis, mechanism of action, biochemical and physiological effects, and laboratory experiments.

Scientific Research Applications

ETTPA is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis to prepare a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of organometallic compounds, such as organosilicon compounds and metal-organic frameworks. ETTPA is also used in the study of enzyme kinetics, as it can be used to modulate the activity of enzymes. In addition, it has been used in the study of the structure and function of proteins, as well as in the study of the mechanism of action of drugs.

Mechanism of Action

The mechanism of action of ETTPA is not well understood. However, it is believed that the compound binds to proteins and enzymes, and modulates their activity. It is thought that the trifluoromEthyl 4-(trifluoromethylthio)phenylacetatethio group of ETTPA is responsible for its ability to bind to proteins and enzymes. This binding is thought to alter the structure of the proteins and enzymes, which in turn leads to changes in their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of ETTPA are not well understood. However, it is believed that the compound may have an inhibitory effect on certain enzymes, such as cytochrome P450 enzymes. It is also thought to have an inhibitory effect on the activity of certain proteins, such as phosphatases and kinases. In addition, it has been suggested that ETTPA may have anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

ETTPA has several advantages for use in laboratory experiments. It is relatively stable and easy to synthesize, and it can be used to modulate the activity of enzymes and proteins. In addition, it can be used in a variety of research applications, including organic synthesis, enzyme kinetics, and drug mechanism of action studies.
However, there are also some limitations to using ETTPA in laboratory experiments. It is not a very soluble compound, so it can be difficult to work with in aqueous solutions. In addition, it is not very stable in the presence of light or heat, so it must be stored in a cool, dark place. Finally, it is toxic if ingested, so it must be handled with care.

Future Directions

The future directions for research on ETTPA are numerous. One potential direction is to further investigate the biochemical and physiological effects of the compound, as well as its mechanism of action. Additionally, further research could be done to develop more efficient methods of synthesis, as well as to explore new applications for the compound. Finally, research could be done to optimize the use of ETTPA in laboratory experiments, such as by improving its solubility or developing new methods of storage.

Synthesis Methods

ETTPA can be synthesized through a variety of methods. The most common method involves the reaction of trifluoromEthyl 4-(trifluoromethylthio)phenylacetatethiophenol and Ethyl 4-(trifluoromethylthio)phenylacetate acetate in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out at a temperature of around 70-80°C and the product is then purified by distillation. Other methods of synthesis involve the reaction of Ethyl 4-(trifluoromethylthio)phenylacetate acetoacetate with trifluoromEthyl 4-(trifluoromethylthio)phenylacetatethiophenol, or the reaction of Ethyl 4-(trifluoromethylthio)phenylacetate acetoacetate with trifluoromEthyl 4-(trifluoromethylthio)phenylacetatethioacetaldehyde in the presence of a base.

properties

IUPAC Name

ethyl 2-[4-(trifluoromethylsulfanyl)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2S/c1-2-16-10(15)7-8-3-5-9(6-4-8)17-11(12,13)14/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNCMHYTEBAEPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(trifluoromethylthio)phenylacetate

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